2-Fluoro-1-iodonaphthalene
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Overview
Description
2-Fluoro-1-iodonaphthalene is a chemical compound with the molecular weight of 272.06 . It is typically in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-1-iodonaphthalene is1S/C10H6FI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
. This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 iodine atom in the molecule. Physical And Chemical Properties Analysis
2-Fluoro-1-iodonaphthalene is a liquid at room temperature . It has a molecular weight of 272.06 .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Fluoro-1-iodonaphthalene is involved in various synthesis and chemical reactivity studies. It has been utilized in the basicity gradient-driven migration of iodine, showcasing its regioflexibility in the substitution of fluoroarenes. This compound undergoes transformations through deprotonation with alkyllithium or lithium dialkylamide as reagents, leading to the formation of acids and iodofluoroarenes including 1-fluoro-2-iodonaphthalene. The study reveals the potential for creating diverse chemical structures, highlighting its versatility in synthetic chemistry (Rausis & Schlosser, 2002).
Photophysics and Photodissociation Dynamics
The ultrafast relaxation and dissociation channels of 1-iodonaphthalene have been explored, indicating complex decay profiles that result from the excitation of specific molecular states. This research provides insight into the fundamental photophysics of 2-fluoro-1-iodonaphthalene derivatives, suggesting applications in material science and photodynamic therapy (Montero et al., 2010).
Nanotechnology and Sensing Applications
In nanotechnology, 2-fluoro-1-iodonaphthalene has been utilized as a stabilizing ligand for luminescent gold clusters. These clusters have been applied in the selective sensing of thiols through a ligand displacement strategy, showcasing the potential of 2-fluoro-1-iodonaphthalene in developing sensitive chemical sensors for biological and environmental monitoring (Kubavat et al., 2021).
Organic Photovoltaics
Additionally, 2-fluoro-1-iodonaphthalene derivatives have been incorporated into bulk heterojunction solar cells as processing additives. Their inclusion has led to improved efficiency of polymer solar cells, demonstrating the compound's utility in enhancing the performance of renewable energy technologies (Heo et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-1-iodonaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVJMCTZHYRPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308355 |
Source
|
Record name | Naphthalene, 2-fluoro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-iodonaphthalene | |
CAS RN |
70109-77-2 |
Source
|
Record name | Naphthalene, 2-fluoro-1-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70109-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 2-fluoro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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